Dopamine D3 Receptor Affinity of 4-(1,3,4-Oxadiazol-2-yl)piperidine Derivatives
A derivative of 4-(1,3,4-Oxadiazol-2-yl)piperidine has been documented to exhibit antagonist activity at the human dopamine D3 receptor with a Ki value of 40 nM when tested in CHO cells expressing the receptor [1]. This contrasts with the high-affinity D4 selectivity (Kd of 5 nM) reported for a structurally distinct 1,2,4-oxadiazolyl piperidine analog, N-4-chlorobenzyl-4-(2-(3-(2-thienyl)-1,2,4-oxadiazolyl))piperidine, which demonstrates the divergent receptor subtype selectivity conferred by the specific oxadiazole regioisomer and substitution pattern [2].
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 40 nM |
| Comparator Or Baseline | N-4-chlorobenzyl-4-(2-(3-(2-thienyl)-1,2,4-oxadiazolyl))piperidine (Kd = 5 nM) |
| Quantified Difference | Target compound derivative exhibits D3 affinity, while comparator shows 8-fold higher affinity for D4 (5 nM vs 40 nM), highlighting divergent subtype selectivity. |
| Conditions | Antagonist activity at human dopamine D3 receptor expressed in CHO cells after 90 mins by [35S]-GTPgammaS assay |
Why This Matters
For procurement decisions in CNS drug discovery, selecting the correct oxadiazole-piperidine scaffold is critical as it determines the dopamine receptor subtype targeted, directly impacting the therapeutic indication and side-effect profile.
- [1] BindingDB. (2020). BDBM50139921 (CHEMBL3764597::US10577361, E35). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50139921 View Source
- [2] Williams, J. P., & Lavrador, K. (2000). A Solution-Phase Combinatorial Synthesis of Selective Dopamine D4 Ligands. Combinatorial Chemistry & High Throughput Screening, 3(1), 43-50. View Source
